(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide
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Overview
Description
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is characterized by its unique structural features, including an allyl group, a methoxy group, and a nitrobenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde to form the benzo[d]thiazole core.
Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl bromide in the presence of a base such as potassium carbonate.
Methoxylation: The methoxy group is introduced through a methylation reaction, typically using methyl iodide and a base like sodium hydride.
Formation of the Nitrobenzamide Moiety: The final step involves the coupling of the benzo[d]thiazole derivative with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with amine or thiol groups.
Scientific Research Applications
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Modulating Signal Transduction Pathways: Affecting pathways such as the MAPK/ERK pathway, leading to altered cellular responses.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of caspases and other apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide
- (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide
- (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide
Uniqueness
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can participate in various redox reactions and influence the compound’s interaction with biological targets.
Properties
IUPAC Name |
N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-3-11-20-16-14(25-2)5-4-6-15(16)26-18(20)19-17(22)12-7-9-13(10-8-12)21(23)24/h3-10H,1,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNIFCHWMONLJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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